molecular formula C7H19NO4 B1581164 Tris(2-hydroxyethyl)methylammonium hydroxide CAS No. 33667-48-0

Tris(2-hydroxyethyl)methylammonium hydroxide

Cat. No.: B1581164
CAS No.: 33667-48-0
M. Wt: 181.23 g/mol
InChI Key: IJGSGCGKAAXRSC-UHFFFAOYSA-M
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Description

Tris(2-hydroxyethyl)methylammonium hydroxide: is a quaternary ammonium compound known for its unique chemical properties and versatility in various industrial and scientific applications. This compound is characterized by its hydroxyl groups and a positively charged nitrogen atom, making it a useful reagent in organic synthesis and other chemical processes.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of triethanolamine with methyl chloride in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound is produced by reacting triethanolamine with methyl chloride in large reactors. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quaternary ammonium salts.

  • Reduction: Reduction reactions involving this compound can lead to the formation of amines and other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides and alkylating agents are typically employed.

Major Products Formed:

  • Oxidation Products: Quaternary ammonium salts.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(2-hydroxyethyl)methylammonium hydroxide is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases. Biology: The compound is employed in biological research for the extraction and purification of nucleic acids and proteins. Medicine: It is used in pharmaceutical formulations as a buffering agent and to enhance the solubility of active pharmaceutical ingredients. Industry: The compound finds applications in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

Tris(2-hydroxyethyl)methylammonium Hydroxide acts as a robust base due to the presence of hydroxide ions . Moreover, its quaternary ammonium group facilitates nucleophilic behavior . These characteristics make choline hydroxide highly beneficial in numerous chemical reactions .

Safety and Hazards

Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Tris(2-hydroxyethyl)methylammonium Hydroxide could benefit future research in the development of new catalysts for chemical reactions, utilization in the production of innovative polymers and surfactants, and its potential role in creating novel antimicrobial agents .

Biochemical Analysis

Biochemical Properties

Tris(2-hydroxyethyl)methylammonium hydroxide acts as a strong base and nucleophile in biochemical reactions. It interacts with a variety of enzymes and proteins, often facilitating or inhibiting their activity. For instance, it can interact with enzymes involved in phosphorylation and dephosphorylation processes, affecting the activity of kinases and phosphatases. The hydroxide ions can deprotonate substrates, making them more reactive and thus influencing the rate of biochemical reactions. Additionally, the quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the phosphorylation status of proteins, thereby modulating signal transduction pathways. It can also impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, the compound can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The hydroxide ions can act as nucleophiles, attacking electrophilic centers on biomolecules and facilitating chemical reactions. The quaternary ammonium group can form ionic bonds with negatively charged biomolecules, altering their structure and function. Additionally, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and enzyme activity. In in vitro studies, the compound has been shown to maintain its activity for extended periods, but its effects can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal effects and high doses causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors involved in these pathways, affecting their activity and the overall metabolic flux. For example, the compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels. Additionally, the compound can affect the activity of enzymes involved in lipid metabolism, altering the levels of fatty acids and other lipids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound can also accumulate in certain tissues, leading to localized effects. For example, it can accumulate in the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be directed to these compartments through targeting signals and post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and other nuclear processes .

Comparison with Similar Compounds

  • Triethanolamine: Similar in structure but lacks the quaternary ammonium group.

  • Choline hydroxide: Another quaternary ammonium compound with different functional groups.

  • Tetramethylammonium hydroxide: Similar quaternary ammonium structure but with different alkyl groups.

Uniqueness: Tris(2-hydroxyethyl)methylammonium hydroxide is unique due to its combination of hydroxyl groups and quaternary ammonium structure, which provides both nucleophilic and cationic properties, making it versatile in various applications.

Properties

IUPAC Name

tris(2-hydroxyethyl)-methylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSGCGKAAXRSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CCO.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067785
Record name Tris(2-hydroxyethyl)methylammonium hydroxide
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

33667-48-0
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=33667-48-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Record name Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-hydroxyethyl)methylammonium hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-hydroxyethyl)methylammonium hydroxide
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Synthesis routes and methods

Procedure details

The procedure of Example 1 for the reparation of bis-(2-hydroxyethyl) dimethyl ammonium hydroxide was followed, except that about 357 grams of methyl diethanolamine (MDEA) was used instead of DMEA, 489 grams of de-ionized water, and 115 grams of ethylene oxide were used. The product is a clear and colorless solution. However, after about four days of standing at room temperature, the product darkened somewhat.
Quantity
0 (± 1) mol
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Reaction Step One
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357 g
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115 g
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489 g
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the alternatives to Tetramethylammonium hydroxide (TMAH) and N-methyl pyrrolidinone (NMP) in photoresist developing and stripping, and what are their advantages?

A1: Due to the CMR (Carcinogenic, Mutagenic, and Reprotoxic) concerns associated with TMAH and NMP, several alternatives have been developed. These include:

  • E-GRADE® THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide): [] This compound, like Choline OH, presents a potentially safer alternative to TMAH in photoresist applications. []
  • XHE-125, XHE-128, XHE-138, XHE-145, and XHE-148: These novel quaternary amines, developed by Huntsman, offer a range of options for replacing TMAH. []
  • E-GRADE® MEOX (3-Methyl-2-oxazolidinone) and XHE-123: These solvents provide alternatives to NMP in photoresist processes. []

Q2: How can this compound (THEMAH) solutions be stabilized?

A2: this compound (THEMAH) solutions can be stabilized against decomposition by adding dialkylhydroxylamines or their inorganic or organic acid salts. [] This stabilization method is particularly useful for maintaining the quality and efficacy of THEMAH solutions used as raw materials in various applications.

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